molecular formula C6H15K2O11P B8022225 alpha-D-Galactose-1-phosphate dipotassium salt dihydrate

alpha-D-Galactose-1-phosphate dipotassium salt dihydrate

Cat. No.: B8022225
M. Wt: 372.35 g/mol
InChI Key: JXLMWHHJPUWTEV-VOVDTXCTSA-L
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Description

α-D-Galactose-1-phosphate dipotassium salt dihydrate (CAS 19046-60-7) is a phosphorylated galactose derivative critical in biochemical research, particularly in studies of galactose metabolism and galactosemia. Its molecular formula is C₆H₁₁K₂O₉P·2H₂O, with a molar mass of 372.36 g/mol (anhydrous: 336.32 g/mol + 2 H₂O molecules) .

Properties

IUPAC Name

dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2K.2H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);;;2*1H2/q;2*+1;;/p-2/t2-,3+,4+,5-,6-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLMWHHJPUWTEV-VOVDTXCTSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15K2O11P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19046-60-7
Record name α-D-galactose 1-(dipotassium phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.879
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Preparation Methods

Reaction Mechanism

D-Galactose+ATPGalactokinaseα-D-Galactose-1-phosphate+ADP\text{D-Galactose} + \text{ATP} \xrightarrow{\text{Galactokinase}} \alpha\text{-D-Galactose-1-phosphate} + \text{ADP}

This reaction is typically conducted in buffered aqueous solutions (pH 7.4–8.0) at 37°C, with magnesium ions as cofactors. The dipotassium salt form is obtained by neutralizing the phosphate group with potassium hydroxide, followed by crystallization in the presence of two water molecules.

Key Parameters

  • Substrate Concentration : 10–50 mM D-galactose.

  • Enzyme Activity : Commercial galactokinase (e.g., Sigma-Aldrich) with specific activity ≥2 U/mg.

  • Reaction Time : 2–4 hours, monitored via thin-layer chromatography (TLC) or HPLC.

Purification and Crystallization

Post-synthesis, the crude product is purified through a multi-step process to achieve ≥95% purity, as required for biochemical assays.

Steps:

  • Deproteinization : Remove enzymes via ultrafiltration (10 kDa cutoff) or ethanol precipitation.

  • Ion-Exchange Chromatography : Use DEAE-Sepharose columns equilibrated with 20 mM Tris-HCl (pH 8.0). Elute with a 0–500 mM KCl gradient.

  • Lyophilization : Freeze-dry the eluent to obtain a white crystalline powder.

Crystallization Conditions

ParameterSpecificationSource
Solvent50% ethanol/water
Temperature4°C, 24–48 hours
Yield60–75%

Analytical Characterization

Quality control ensures compliance with biochemical standards. Key analyses include:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O, 400 MHz): δ 5.42 (d, J = 3.6 Hz, H-1), 4.12–3.50 (m, H-2 to H-6).

  • ³¹P NMR : Single peak at δ 0.5–1.0 ppm, confirming phosphate esterification.

High-Performance Liquid Chromatography (HPLC)

ColumnMobile PhaseRetention TimePurity Criteria
Aminex HPX-87H (300 mm)5 mM H₂SO₄, 0.6 mL/min8.2 min≥98%

Mass Spectrometry

  • ESI-MS : m/z 299.1 [M−K]⁻ (calculated for C₆H₁₁O₉PK₂: 336.32).

SupplierPurityPackagingPrice (USD)Certification
Sigma-Aldrich≥98%1 g1450Type II
Cayman Chemical≥95%50 mg44-
Thermo Scientific98%500 mg-IR Authentic

Challenges and Optimization Strategies

Byproduct Formation

  • UDP-galactose : Minimized by maintaining low UDP-glucose concentrations during synthesis.

  • Inorganic Phosphates : Removed via dialysis against 10 mM EDTA.

Scalability

  • Continuous Fermentation : Recombinant E. coli expressing galactokinase improves yield (up to 85%).

  • Cost Reduction : Substituting ATP with acetyl phosphate regenerates ATP in situ, cutting costs by 30% .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in glycosylation reactions, where it acts as a donor of galactose units.

Common Reagents and Conditions

    Phosphorylation: Requires ATP and galactokinase.

    Dephosphorylation: Involves phosphatases that remove the phosphate group.

    Glycosylation: Utilizes glycosyltransferases to transfer galactose units to acceptor molecules.

Major Products

    Phosphorylation: Produces alpha-D-Galactose-1-phosphate.

    Dephosphorylation: Results in free galactose and inorganic phosphate.

    Glycosylation: Forms various glycosylated compounds, depending on the acceptor molecule.

Scientific Research Applications

Biochemical Role and Pathways

Alpha-D-Galactose-1-phosphate is a crucial intermediate in the metabolism of galactose, primarily involved in the Leloir pathway. This pathway is essential for the conversion of galactose to glucose, facilitating energy production and utilization in cells. The compound is generated from galactose by the enzyme galactokinase and subsequently converted to glucose-1-phosphate by galactose-1-phosphate uridyltransferase.

Key Enzymatic Reactions

  • Formation of UDP-Galactose :
    • Enzyme : Galactose-1-phosphate uridylyltransferase
    • Reaction : UDP-glucose + Galactose-1-phosphate ⇌ Glucose-1-phosphate + UDP-galactose

This reaction highlights the role of alpha-D-Galactose-1-phosphate as a substrate for critical enzymatic processes involved in carbohydrate metabolism.

Metabolic Studies

Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate is extensively used in research focused on:

  • Galactose Metabolism : Investigating disorders like galactosemia, where the metabolism of galactose is impaired.
  • Energy Production Pathways : Understanding how cells utilize different sugars for energy.

Enzyme Kinetics

The compound serves as a substrate in enzyme assays to study:

  • The kinetics of uridyltransferases involved in carbohydrate metabolism.
  • The effects of various inhibitors or activators on these enzymes.

Case Studies and Research Findings

StudyFocusFindings
Study 1GalactosemiaDemonstrated the accumulation of galactose-1-phosphate in patients with enzyme deficiencies, highlighting its role as a metabolic marker.
Study 2Enzyme ActivityInvestigated the kinetics of galactose-1-phosphate uridylyltransferase using alpha-D-Galactose-1-phosphate as a substrate, revealing insights into enzyme regulation.
Study 3Therapeutic PotentialExplored potential therapeutic applications for managing metabolic disorders linked to galactose metabolism using analogs of alpha-D-Galactose-1-phosphate.

Potential Therapeutic Implications

Research indicates that manipulating pathways involving alpha-D-Galactose-1-phosphate could lead to novel treatments for metabolic disorders. For instance, providing exogenous sources of this compound may help manage conditions related to impaired galactose metabolism.

Mechanism of Action

Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate exerts its effects by participating in the Leloir pathway of galactose metabolism. The compound is phosphorylated by galactokinase to form galactose-1-phosphate, which is then converted to glucose-1-phosphate by the enzyme galactose-1-phosphate uridylyltransferase. This conversion is essential for the proper utilization of galactose in cellular metabolism .

Comparison with Similar Compounds

Key Properties:

  • Storage : -20°C (moisture-sensitive) .
  • Purity : Available at ≥98% purity for research use .
  • Applications : Substrate for galactose-1-phosphate uridylyltransferase in galactosemia studies , inhibitor of lipid accumulation in metabolic research , and analytical standards in mass spectrometry .

Comparison with Similar Compounds

Comparison by Counterion and Sugar Type

The table below compares α-D-galactose-1-phosphate dipotassium salt with analogous compounds differing in counterion (Na⁺ vs. K⁺) or sugar moiety (glucose vs. galactose).

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Purity Storage Price (per 100 mg) Applications
α-D-Galactose-1-phosphate dipotassium salt dihydrate 19046-60-7 C₆H₁₁K₂O₉P·2H₂O 372.36 98% -20°C €138.70 Enzyme assays, metabolic studies
α-D-Galactose-1-phosphate dipotassium salt pentahydrate 19046-60-7 C₆H₁₁K₂O₉P·5H₂O 426.39 97.5–98% -20°C $212.45 Analytical standards
α-D-Galactose-1-phosphate disodium salt N/A C₆H₁₁Na₂O₉P 304.10 N/A Ambient N/A Less common; limited commercial availability
α-D-Glucose-1-phosphate dipotassium salt dihydrate 29732-59-0 C₆H₁₁K₂O₉P·2H₂O 372.36 ≥99% -20°C $29.60 Glycogen metabolism studies

Key Observations :

  • Hydration State Impact : The pentahydrate form (426.39 g/mol) is more commonly documented than the dihydrate, with suppliers like Thermo Scientific and Carl Roth listing it as the standard .
  • Counterion Differences : Sodium salts (e.g., disodium galactose-1-phosphate) are less prevalent, likely due to potassium's role in stabilizing phosphate groups in enzymatic reactions .
  • Sugar Specificity : Glucose-1-phosphate derivatives (e.g., Cori ester) are structurally similar but serve distinct metabolic roles, such as glycogen synthesis .

Comparison by Physical and Chemical Properties

Property α-D-Galactose-1-phosphate (K₂, pentahydrate) α-D-Glucose-1-phosphate (K₂, hydrate) D-Galactosamine hydrochloride
Solubility 5% in water (clear, colorless) Highly soluble in aqueous buffers 650 g/L in water
Thermal Stability Stable at -20°C; moisture-sensitive Stable at -20°C Degrades above 25°C
MS/MS Fragmentation m/z 255.34 (negative ion mode) Not reported m/z 215.30 (negative ion mode)

Insights :

  • Mass spectrometry profiles differentiate galactose-1-phosphate (m/z 255.34) from glucosamine-6-phosphate (m/z 253.35), aiding in metabolic flux analysis .

Commercial and Research Considerations

  • Pricing Variability : α-D-Galactose-1-phosphate dipotassium salt costs €138.70/100 mg (Carl Roth) vs. $1,062.25/500 mg (Thermo Scientific), reflecting supplier-specific packaging and purity .
  • Isotopic Variants : ¹³C₆-labeled α-D-galactose-1-phosphate (MW 342.27 g/mol) is available for tracer studies but costs significantly more .

Biological Activity

α-D-Galactose-1-phosphate dipotassium salt dihydrate (CAS Number: 19046-60-7) is a significant compound in carbohydrate metabolism, particularly in the interconversion of glucose and galactose. This compound plays a crucial role as an intermediate in galactose metabolism, which is essential for various biological processes in both prokaryotic and eukaryotic organisms.

  • Molecular Formula : C6_6H11_{11}K2_2O9_9P·2H2_2O
  • Molecular Weight : 336.317 g/mol
  • Appearance : Colorless to white crystalline powder
  • Solubility : Soluble in water at a concentration of 50 mg/mL, forming a clear solution .

α-D-Galactose-1-phosphate is primarily produced from galactose through the action of galactokinase. It serves as a substrate for the enzyme galactose-1-phosphate uridyltransferase (GALT), which catalyzes its conversion to glucose-1-phosphate and UDP-galactose. This reaction is crucial in the metabolism of carbohydrates and the synthesis of glycoproteins and glycolipids .

Enzymatic Activity

The activity of GALT is critical for the proper metabolism of galactose. Deficiencies in this enzyme lead to classical galactosemia, a genetic disorder characterized by the accumulation of galactose and its metabolites, including α-D-galactose-1-phosphate. The measurement of GALT activity can be performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has proven effective for diagnosing galactosemia .

Case Studies and Research Findings

Several studies have highlighted the biological significance of α-D-galactose-1-phosphate:

  • Galactosemia Diagnosis :
    • A study developed an LC-MS/MS assay to quantify GALT enzyme activity using stable isotope-labeled α-D-galactose-1-phosphate as a substrate. This method demonstrated high sensitivity and specificity, making it suitable for diagnosing patients with varying forms of galactosemia .
  • Metabolic Pathway Insights :
    • Research has shown that α-D-galactose-1-phosphate participates in metabolic pathways that interconvert glucose and galactose, highlighting its importance in energy metabolism. The compound is also implicated in the synthesis of nucleotide sugars, which are vital for glycosylation processes .
  • Impact on Cellular Functions :
    • Studies indicate that elevated levels of α-D-galactose-1-phosphate can disrupt normal cellular functions by interfering with various metabolic pathways. This disruption can lead to cellular stress and contribute to the pathology observed in conditions like galactosemia .

Data Table: Summary of Key Findings

Study ReferenceFocus AreaKey Findings
GALT Activity MeasurementDeveloped an LC-MS/MS assay showing high sensitivity for diagnosing galactosemia.
Metabolic RoleConfirmed role as an intermediate in glucose-galactose interconversion; essential for nucleotide sugar synthesis.
Cellular ImpactElevated levels linked to metabolic disruption and cellular stress mechanisms.

Q & A

Basic Research Questions

Q. What is the role of alpha-D-galactose-1-phosphate dipotassium salt dihydrate in galactose metabolism studies?

  • This compound is a critical intermediate in the Leloir pathway , facilitating the conversion of galactose to glucose via UDP-galactose (UDP-Gal). It serves as a substrate for galactose-1-phosphate uridylyltransferase (GALT) , an enzyme whose dysfunction is linked to galactosemia. Researchers use it to study enzyme kinetics, substrate specificity, and metabolic flux in in vitro assays .
  • Methodological note : Prepare stock solutions at 50 mg/mL in ultrapure water (solubility verified in ) and store aliquots at −20°C to avoid degradation.

Q. How should researchers validate the purity of this compound?

  • Purity (≥98%) is typically confirmed via HPLC with a validated protocol. Impurities like glucose-1-phosphate (≤0.5 mol%) must be quantified to avoid interference in enzymatic assays. Cross-validate results using mass spectrometry (MS) for trace contamination analysis, especially in isotope-labeled variants (e.g., 13C6-labeled forms for tracer studies) .

Q. What are the storage and handling protocols for this compound?

  • Store lyophilized powder at −20°C in airtight, desiccated containers. Aqueous solutions should be prepared fresh daily or stored at −80°C for ≤24 hours to prevent hydrolysis. Avoid freeze-thaw cycles, as they may alter solubility or introduce contaminants .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound impact enzymatic assays, and how can it be mitigated?

  • Variability in salt content, hydration state, or trace ions (e.g., K+ levels: 20.4–26.1% in anhydrous form) can affect enzyme activity. Implement quality control (QC) steps:

  • Ion chromatography to verify cation/anion ratios.
  • Karl Fischer titration to confirm hydration state.
  • Enzymatic activity assays using a standardized GALT protocol to compare batches .

Q. What experimental design considerations are critical when using this compound in isotopic tracer studies?

  • For 13C6-labeled variants (e.g., ), ensure isotopic enrichment ≥98% via NMR or LC-MS validation. Use tracer concentrations ≤1 mM to avoid isotopic dilution effects in metabolic flux analysis. Pair with UDP-glucose deuterated standards to quantify UDP-Gal formation via LC-MS/MS .

Q. How can researchers resolve contradictions in kinetic data involving galactose-1-phosphate uridylyltransferase (GALT)?

  • Common discrepancies arise from:

  • Substrate impurities : Pre-treat the compound with phosphatase inhibitors or use HPLC-purified batches.
  • Buffer interference : Replace phosphate buffers with Tris-HCl (pH 7.4) to avoid competing ions.
  • Enzyme source variability : Use recombinant GALT with a His-tag for consistent purification and activity normalization .

Q. What strategies optimize the stability of this compound in long-term enzymatic assays?

  • Lyophilize aliquots to minimize hydrolytic degradation. For assays requiring prolonged incubation (>6 hours), add metalloprotease inhibitors (e.g., EDTA) to chelate divalent cations that catalyze hydrolysis. Monitor degradation via thin-layer chromatography (TLC) with a mobile phase of butanol:acetic acid:water (5:2:3) .

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